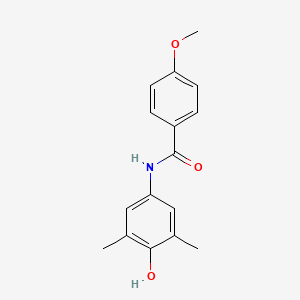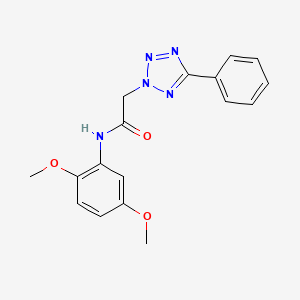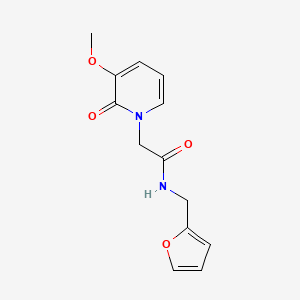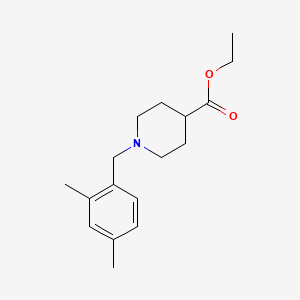![molecular formula C19H26N4O3 B5615035 9-allyl-1-methyl-4-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5615035.png)
9-allyl-1-methyl-4-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"9-allyl-1-methyl-4-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one" is a compound that belongs to a class of chemicals known for their unique spirocyclic structures and potential for various chemical transformations. The literature discusses the synthetic routes, molecular structures, and some key chemical and physical properties of similar compounds, shedding light on the nature of spirocyclic compounds and their utility in chemical synthesis.
Synthesis Analysis
The synthesis of compounds with complex spirocyclic frameworks, such as triazaspiro dodecanes, involves multiple steps, including reactions with 1,3-diphenylguanidine and various alkylation methods to introduce specific functional groups (Bubnov et al., 2011; Kuroyan et al., 1986). These methods highlight the versatility of spirocyclic compounds in undergoing various chemical transformations.
Molecular Structure Analysis
The molecular structure of spirocyclic compounds, including triazaspiro dodecanes, has been elucidated using X-ray crystallography, demonstrating the unique spatial arrangement of atoms within these molecules. The determination of molecular and crystalline structures provides essential insights into the reactivity and interaction potential of these compounds (Zhu, 2011).
Chemical Reactions and Properties
Spirocyclic compounds exhibit a wide range of chemical reactivities, including participation in cycloaddition reactions and the ability to form complex structures through reactions with various chemical agents. Their reactivity is influenced by the structural features, such as the presence of allyl groups and the spirocyclic core (Myakushkene & Vainilavichyus, 1999).
Physical Properties Analysis
The physical properties of spirocyclic compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments and their suitability for various applications. These properties are determined by detailed experimental analysis and are essential for the practical use of these chemicals.
Chemical Properties Analysis
The chemical properties of "9-allyl-1-methyl-4-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one" and related compounds, such as their acidity, basicity, and reactivity towards different reagents, are fundamental aspects that influence their utility in chemical syntheses and potential applications in various fields (Cansiz et al., 2012).
properties
IUPAC Name |
1-methyl-4-(6-oxo-1H-pyridine-3-carbonyl)-10-prop-2-enyl-1,4,10-triazaspiro[5.6]dodecan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-3-9-22-10-8-19(7-6-17(22)25)14-23(12-11-21(19)2)18(26)15-4-5-16(24)20-13-15/h3-5,13H,1,6-12,14H2,2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGFYDTTYIWQIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC12CCC(=O)N(CC2)CC=C)C(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{3-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acrylic acid](/img/structure/B5614952.png)
![3-[3-(4-morpholinyl)propyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine](/img/structure/B5614956.png)


![5-(phenoxymethyl)-4-[(3,4,5-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5614983.png)
![7-allyl-3-methyl-8-[(2-methyl-2-propen-1-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5614989.png)


![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5615010.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2,5-dimethyl-3-furamide](/img/structure/B5615012.png)
![3-[1-(isoquinolin-5-ylcarbonyl)piperidin-3-yl]benzoic acid](/img/structure/B5615023.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinyl}-2-(2-oxo-1-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5615028.png)
![1-[4-(4-methyl-1-piperazinyl)-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5615037.png)
